molecular formula C20H26O2 B13806386 2,2'-BIPHENYLDIOL, 4,4'-DI-tert-BUTYL- CAS No. 63992-30-3

2,2'-BIPHENYLDIOL, 4,4'-DI-tert-BUTYL-

Cat. No.: B13806386
CAS No.: 63992-30-3
M. Wt: 298.4 g/mol
InChI Key: ITTKJDWXXRDSQO-UHFFFAOYSA-N
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Description

4,4’-Di-tert-butyl-o,o’-biphenol is an aromatic organic compound characterized by the presence of two tert-butyl groups attached to a biphenyl core. This compound is known for its high thermal stability and is primarily used in the production of polymers, particularly liquid crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di-tert-butyl-o,o’-biphenol typically involves the oxidative coupling of 2,6-di-tert-butylphenol. The reaction with oxygen produces phenol-radicals which undergo rapid dimerization, forming a diphenoquinone. This intermediate is then reduced to the tetra-butyl-biphenyl derivative by reacting with additional 2,6-di-tert-butylphenol. The final step involves high-temperature dealkylation to remove the butyl groups, yielding the desired 4,4’-Di-tert-butyl-o,o’-biphenol .

Industrial Production Methods

Industrial production of 4,4’-Di-tert-butyl-o,o’-biphenol follows a similar synthetic route but on a larger scale. The process involves the use of specialized reactors to control the reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-tert-butyl-o,o’-biphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Di-tert-butyl-o,o’-biphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Di-tert-butyl-o,o’-biphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Its bulky tert-butyl groups provide steric hindrance, affecting its binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Di-tert-butyl-o,o’-biphenol is unique due to its high thermal stability and specific substitution pattern, making it particularly useful in the production of liquid crystals and high-performance materials .

Properties

CAS No.

63992-30-3

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

5-tert-butyl-2-(4-tert-butyl-2-hydroxyphenyl)phenol

InChI

InChI=1S/C20H26O2/c1-19(2,3)13-7-9-15(17(21)11-13)16-10-8-14(12-18(16)22)20(4,5)6/h7-12,21-22H,1-6H3

InChI Key

ITTKJDWXXRDSQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)O)O

Origin of Product

United States

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